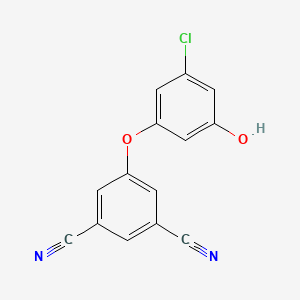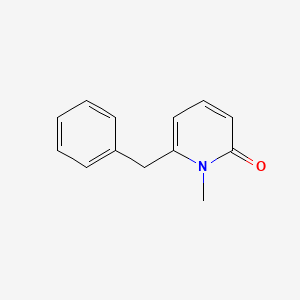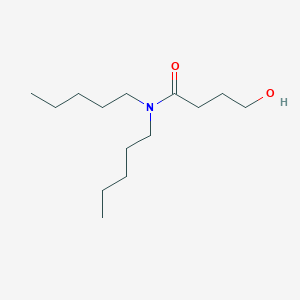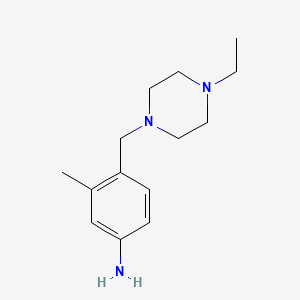![molecular formula C12H14N2O3 B13883703 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is a compound that features a 1H-imidazole moiety linked to a phenoxy group, which is further connected to a 1,2-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- typically involves the reaction of 1H-imidazole derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol,3-[4-(1h-imidazol-1-yl)phenoxy]-: Similar structure but with a different position of the nitrogen atom in the imidazole ring.
1,2-Propanediol,3-[4-(1h-benzimidazol-2-yl)phenoxy]-: Contains a benzimidazole ring instead of an imidazole ring.
1,2-Propanediol,3-[4-(1h-pyrazol-2-yl)phenoxy]-: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[4-(1H-imidazol-2-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-7-10(16)8-17-11-3-1-9(2-4-11)12-13-5-6-14-12/h1-6,10,15-16H,7-8H2,(H,13,14) |
InChI Key |
QITBVXNICZOICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)


![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)


![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
